N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the pyrazolopyrazinyl core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl groups: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- N-(3-bromophenyl)-2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Uniqueness
N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is unique due to the presence of fluorine atoms, which can enhance its chemical stability, bioavailability, and binding affinity to molecular targets compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C20H14F2N4OS |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H14F2N4OS/c21-14-6-4-13(5-7-14)17-11-18-20(23-8-9-26(18)25-17)28-12-19(27)24-16-3-1-2-15(22)10-16/h1-11H,12H2,(H,24,27) |
InChI Key |
RSGCLULBASHNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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